![molecular formula C11H14OSi B14432626 Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)- CAS No. 78752-32-6](/img/structure/B14432626.png)
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)- is a unique organic compound characterized by its bicyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and materials science. Its structure consists of a bicyclo[4.2.0]octa-1,3,5-triene core with a trimethylsilyl group attached at the 8th position, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)- typically involves a multi-step process. One common method starts with the preparation of the bicyclo[4.2.0]octa-1,3,5-triene core, which can be achieved through a tandem Rhodium (I) catalyzed reaction involving terminal aryl alkynes . The reaction sequence includes head-to-tail homocoupling of the terminal alkyne followed by zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of advanced catalytic systems and optimized reaction conditions can facilitate its production on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine and reducing agents such as magnesium . The reactions typically occur under controlled temperatures and in the presence of solvents like tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)- involves its interaction with molecular targets through various pathways. For instance, in polymerization reactions, the compound can undergo [4+2] cycloaddition with active double bonds, leading to the formation of complex polymer structures . The trimethylsilyl group plays a crucial role in stabilizing intermediates and facilitating these reactions.
Comparación Con Compuestos Similares
Similar Compounds
Benzocyclobutene: Shares a similar bicyclic structure but lacks the trimethylsilyl group.
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without the trimethylsilyl group.
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one: A derivative with methoxy groups instead of the trimethylsilyl group.
Uniqueness
The presence of the trimethylsilyl group in bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)- imparts unique chemical properties, such as increased stability and reactivity in certain reactions. This makes it distinct from its analogs and valuable for specific applications in research and industry.
Propiedades
Número CAS |
78752-32-6 |
|---|---|
Fórmula molecular |
C11H14OSi |
Peso molecular |
190.31 g/mol |
Nombre IUPAC |
8-trimethylsilylbicyclo[4.2.0]octa-1,3,5-trien-7-one |
InChI |
InChI=1S/C11H14OSi/c1-13(2,3)11-9-7-5-4-6-8(9)10(11)12/h4-7,11H,1-3H3 |
Clave InChI |
BTQWZKJNAJOBLA-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


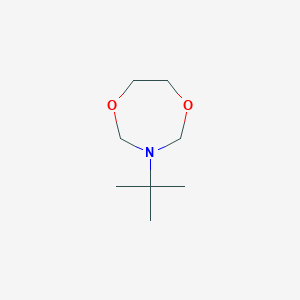

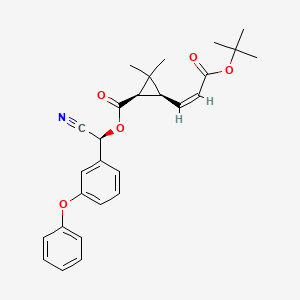
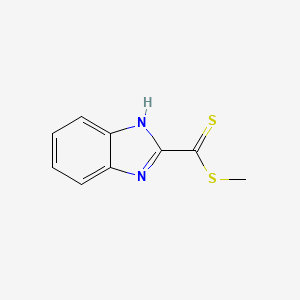
![Ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dibromide](/img/structure/B14432579.png)
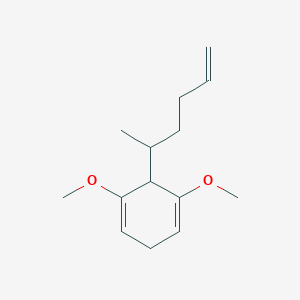
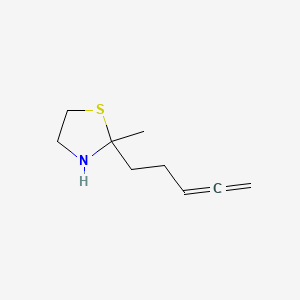

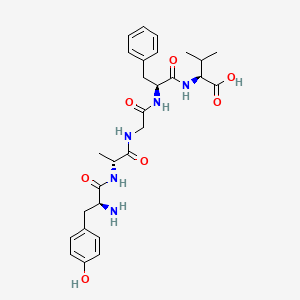
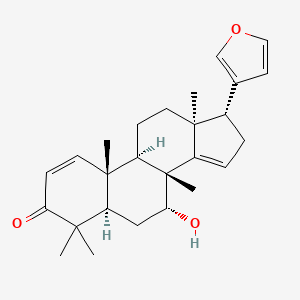
![Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate](/img/structure/B14432603.png)
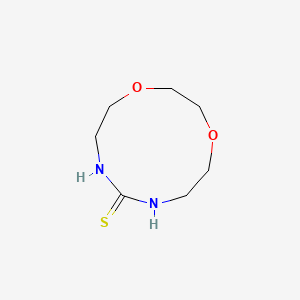
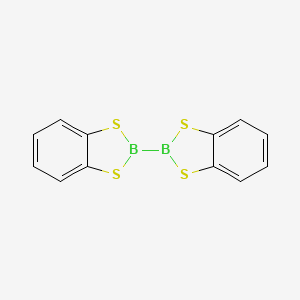
![2-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14432623.png)
